Dodecyldimethylammonium acetate
Description
Properties
CAS No. |
1920-05-4 |
|---|---|
Molecular Formula |
C14H31N.C2H4O2 C16H35NO2 |
Molecular Weight |
273.45 g/mol |
IUPAC Name |
acetic acid;N,N-dimethyldodecan-1-amine |
InChI |
InChI=1S/C14H31N.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3;1-2(3)4/h4-14H2,1-3H3;1H3,(H,3,4) |
InChI Key |
UBNVDFUEPGQZQS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[NH+](C)C.CC(=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCN(C)C.CC(=O)O |
Other CAS No. |
1920-05-4 |
Pictograms |
Irritant |
Related CAS |
112-18-5 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyldimethylammonium acetate can be synthesized through the reaction of dodecyldimethylamine with acetic acid. The reaction typically involves mixing the amine with acetic acid under controlled temperature and pressure conditions to form the desired quaternary ammonium compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined and heated to facilitate the reaction. The product is then purified through distillation or crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Dodecyldimethylammonium acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other quaternary ammonium compounds.
Substitution: It can undergo substitution reactions where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxygenated derivatives, while substitution can produce a variety of quaternary ammonium salts .
Scientific Research Applications
Dodecyldimethylammonium acetate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell membrane studies due to its ability to disrupt lipid bilayers.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in cleaning products, water treatment, and as an emulsifying agent.
Mechanism of Action
The mechanism by which dodecyldimethylammonium acetate exerts its effects involves the disruption of microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, leading to membrane destabilization and cell lysis . This action makes it effective as a disinfectant and antimicrobial agent.
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of Selected Surfactants
| Compound | CMC (mM) | Counterion | Application | Biodegradability |
|---|---|---|---|---|
| This compound | ~20* | Acetate | Detergent stabilizers | High |
| Dodecyldimethylammonium bromide | 15 | Bromide | Micellar catalysis | Moderate |
| 12-2-12,2Br⁻ (Gemini) | 0.1 | Bromide | Reaction acceleration | Low |
| Didodecyldimethylammonium bromide | 0.01 | Bromide | Biocides | Low |
Q & A
Q. What are the standard protocols for synthesizing dodecyldimethylammonium acetate, and how can purity be optimized?
this compound is typically synthesized via quaternization of dodecyldimethylamine with acetic acid. To ensure high purity, recrystallization using ethyl acetate and acetone is recommended, as demonstrated in twin-tail surfactant synthesis . Key parameters include stoichiometric control of reactants, temperature regulation during exothermic reactions, and repeated solvent washing to remove ionic byproducts. Characterization via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) is critical for verifying purity .
Q. How can the critical micelle concentration (CMC) of this compound be accurately determined?
The CMC can be measured using surface tension tensiometry, conductometry, or contact angle analysis. For instance, contact angle data on hydrophobic surfaces (e.g., Teflon) show abrupt changes in wettability at CMC due to micelle formation . Cross-validation with fluorescence spectroscopy (using pyrene as a probe) enhances accuracy, as micellar aggregation alters the probe's emission spectrum. Discrepancies between methods (e.g., contact angle vs. surface tension) may arise from solvent impurities or interfacial adsorption kinetics, necessitating multi-method validation .
Q. What are the key physicochemical properties of this compound relevant to colloidal systems?
Key properties include:
- Hydrophobe branching : Affects micelle geometry and stability. Linear alkyl chains (C12) favor spherical micelles, while branched analogs may form vesicles .
- Counterion effects : Acetate ions (vs. bromide) reduce electrostatic repulsion between headgroups, lowering CMC and enhancing micellar stability .
- Temperature dependence : Thermodynamic parameters (ΔG, ΔH micellization) can be derived from van’t Hoff analysis of CMC-temperature relationships .
Advanced Research Questions
Q. How does this compound influence anisotropic nanocrystal growth in colloidal synthesis?
In CdSe/CdS core-shell nanocrystal synthesis, dodecyldimethylammonium-based surfactants act as phase-transfer agents, enabling controlled shell growth. The surfactant’s chain length and counterion modulate interfacial energy, directing isotropic or anisotropic shell deposition. For example, bromide counterions (in DDAB) increase ionic strength, promoting facet-selective growth, while acetate may reduce aggregation via weaker ion pairing . Crystallographic compatibility between the core (zinc-blende vs. wurtzite) and surfactant also dictates shell uniformity .
Q. What methodological strategies resolve contradictions in reported CMC values for this compound?
Discrepancies often stem from:
- Methodological bias : Surface tension measurements may overestimate CMC due to slow equilibration, while conductometry is sensitive to ionic impurities.
- Environmental factors : Temperature fluctuations (±2°C) can alter CMC by 10–15%. Standardize conditions using thermostatted cells .
- Surfactant purity : Trace dodecanol (a common impurity) lowers apparent CMC. Purify via column chromatography or recrystallization before analysis .
Q. How do gemini surfactant analogs of this compound enhance micellar catalysis in hydrolysis reactions?
Gemini surfactants (e.g., dimethylene-bis-dodecyldimethylammonium bromide) exhibit superior catalytic activity due to their twin-headgroup architecture, which increases local reactant concentration at micelle interfaces. For p-nitrophenyl picolinate hydrolysis, gemini surfactants with longer hydrophobic tails (C16 vs. C12) enhance rate constants by 30–50% by stabilizing transition states through hydrophobic and electrostatic interactions . Optimize surfactant tail length and spacer rigidity to balance catalytic efficiency and micelle stability .
Q. What advanced techniques characterize this compound’s interactions with biomembranes?
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics between surfactant monomers and lipid bilayers.
- Cryo-electron microscopy (cryo-EM) : Visualizes surfactant-induced membrane curvature and pore formation.
- Molecular dynamics (MD) simulations : Predicts surfactant insertion depth and alkyl chain alignment with phospholipid tails. Studies show this compound disrupts membrane integrity at sub-micellar concentrations, facilitating drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
